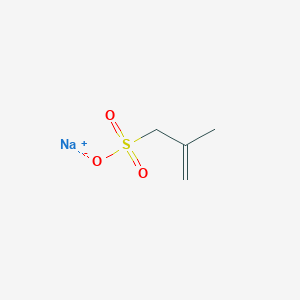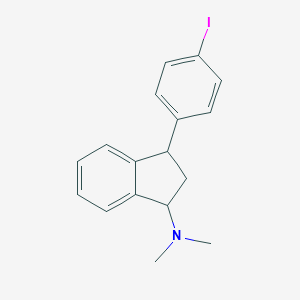
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound that has drawn significant attention from the scientific community due to its potential use in various research applications. The compound is a substituted phenethylamine, which means it has a similar structure to other well-known compounds such as amphetamines and MDMA. In
Wirkmechanismus
The mechanism of action of 1-Indanamine is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to serotonin receptors and activates them, leading to an increase in serotonin signaling in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin signaling, 1-Indanamine may have potential therapeutic effects on mood disorders such as depression and anxiety.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Indanamine can increase the release of serotonin and dopamine in the brain. This increase in neurotransmitter release may lead to enhanced mood, increased motivation, and improved cognitive function. However, the long-term effects of 1-Indanamine on the brain and body are not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Indanamine in lab experiments is its high purity. The synthesis method yields a pure product, making it easier to control for variables in experiments. However, one limitation is that the compound is relatively new, and there is limited research on its long-term effects. Additionally, the compound is not widely available, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Indanamine. One area of interest is its potential use in the development of new antidepressant and anxiolytic drugs. Further studies are needed to fully understand its mechanism of action and its effects on the brain and body. Additionally, more research is needed to investigate the long-term effects of 1-Indanamine and its potential for abuse. Overall, 1-Indanamine is a promising compound that has the potential to contribute to the development of new drugs and our understanding of the brain and its functions.
Synthesemethoden
The synthesis of 1-Indanamine involves the reaction of 4-iodo-3-nitrobenzene with 2-bromo-1-phenylethanone in the presence of a reducing agent such as zinc and ammonium chloride. The resulting intermediate product is then treated with N,N-dimethylamine to yield 1-Indanamine. This process yields a high purity product, making it an ideal compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-Indanamine has been used in various scientific research applications such as receptor binding studies, neurotoxicity studies, and drug discovery. The compound has been shown to have a high affinity for serotonin receptors, making it a potential candidate for the development of new antidepressant and anxiolytic drugs. It has also been used in studies to investigate the neurotoxic effects of substituted phenethylamines on neurons.
Eigenschaften
CAS-Nummer |
163076-45-7 |
|---|---|
Produktname |
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- |
Molekularformel |
C17H18IN |
Molekulargewicht |
363.24 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3 |
InChI-Schlüssel |
JZWYVGORTNGZOM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Kanonische SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Synonyme |
N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine trans-DIPI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



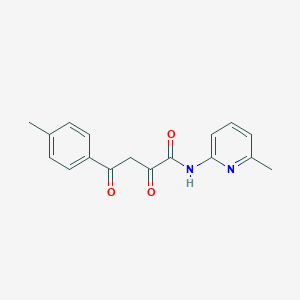
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
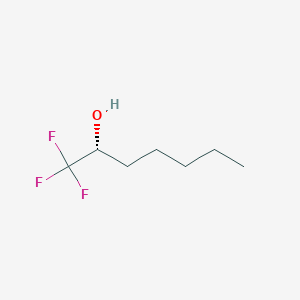
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
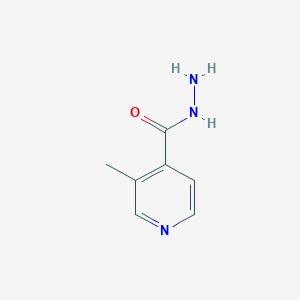
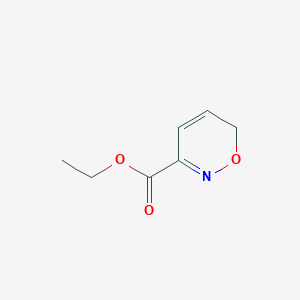
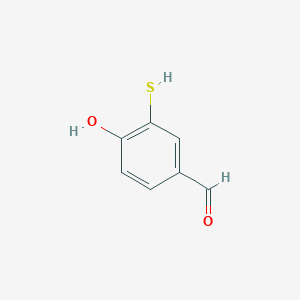
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
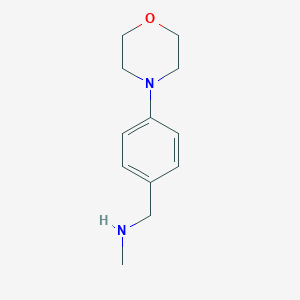
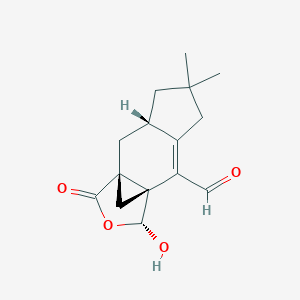
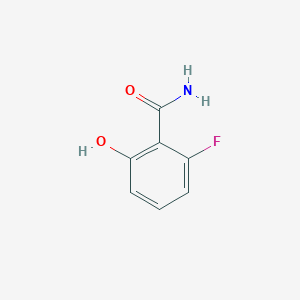
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
